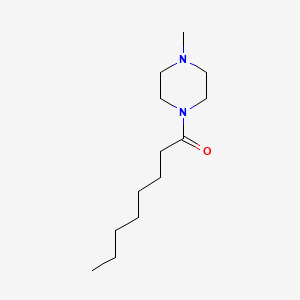
Piperazine, 4-methyl-1-octanoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 4-methyl-1-octanoyl- is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of a 4-methyl group and an octanoyl group attached to the piperazine ring. Piperazines are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 4-methyl-1-octanoyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the piperazine ring .
Industrial Production Methods
Industrial production of piperazine derivatives often involves catalytic processes. For example, the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine can be catalyzed to produce piperazine derivatives. Additionally, one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine is also a common industrial method .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 4-methyl-1-octanoyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, which can replace functional groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Piperazine, 4-methyl-1-octanoyl- can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
Piperazine, 4-methyl-1-octanoyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an anthelmintic agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperazine, 4-methyl-1-octanoyl- involves its interaction with specific molecular targets. For instance, piperazine compounds are known to act as GABA receptor agonists. They bind directly to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of parasitic worms . This mechanism makes piperazine derivatives effective anthelmintic agents.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound with a six-membered ring containing two nitrogen atoms.
1-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
1-Octanoylpiperazine: A derivative with an octanoyl group attached to the nitrogen atom
Uniqueness
Piperazine, 4-methyl-1-octanoyl- is unique due to the presence of both a 4-methyl group and an octanoyl group on the piperazine ring
Properties
CAS No. |
57150-48-8 |
|---|---|
Molecular Formula |
C13H26N2O |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)octan-1-one |
InChI |
InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-11-9-14(2)10-12-15/h3-12H2,1-2H3 |
InChI Key |
QXHNMHHWHZVDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















